molecular formula C16H24O3 B13405674 1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol

1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol

Cat. No.: B13405674
M. Wt: 264.36 g/mol
InChI Key: WCIYVVBNEMEVFS-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol is a chemical compound offered for research and development purposes. This product is intended for laboratory use only and is not classified as a drug or for any personal use. While specific biological data for this compound is not yet widely published in the scientific literature, its core structure shares key pharmacophores with other investigated chemical classes. Research on structurally related phenolic compounds, particularly cannabidiol (CBD) analogs, highlights a growing interest in the exploration of novel scaffolds for modulating G-protein coupled receptors (GPCRs) . For instance, certain analogs have been studied for their potential as negative allosteric modulators (NAMs) of the μ-opioid receptor (μOR), suggesting a non-competitive mechanism that may be valuable in basic research on receptor signaling and overdose antidote development . Similarly, other dimethoxy-phenolic compounds are subjects of investigation in various fields, including antioxidant research . Researchers may find value in this compound as a building block for synthetic chemistry or as a novel analyte in exploratory pharmacological and chemical studies. The structure presents opportunities for investigating structure-activity relationships (SAR), particularly around the dimethoxy phenolic ring, the pentyl chain, and the propenol tail, which are known to be critical modification sites in related molecular families . Handle with care according to laboratory safety protocols.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

1-(2,6-dimethoxy-4-pentylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C16H24O3/c1-5-7-8-9-12-10-14(18-3)16(13(17)6-2)15(11-12)19-4/h6,10-11,13,17H,2,5,7-9H2,1,3-4H3

InChI Key

WCIYVVBNEMEVFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)C(C=C)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol involves the use of 3-Chloro-2-methyl-1-propene as a starting material. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of cannabinoids, which are studied for their various chemical properties.

    Biology: The compound is involved in the study of nucleic acid precursors, which are important for understanding cellular processes and developing cancer therapies.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antioxidative properties.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its derivatives may activate cannabinoid receptors, leading to various physiological effects . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Prop-2-en-1-ol Derivatives

The prop-2-en-1-ol group is a recurring motif in several compounds. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol 2,6-Dimethoxy-4-pentylphenyl ~294.4 (calculated) Hypothetical: Lipophilic, polar
1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-ol 5-Bromothiophen-2-yl, 2-chlorophenyl 327.61 Crystalline solid, non-planar aromatic rings
1-(1-(Pyridin-2-yl)-1H-indol-2-yl)prop-2-en-1-ol Pyridinyl-indolyl ~293.3 (calculated) Substrate for Mn-catalyzed rearrangements
1-(4-Hydroxy-3,5-dimethoxyphenyl)-propan-1-ol 4-Hydroxy-3,5-dimethoxyphenyl ~212.2 (calculated) Phytochemical derivative (Cinnamomum zeylanicum)
Key Observations :
  • Aromatic Substituent Effects: The bromothiophen-chlorophenyl derivative (327.61 g/mol) crystallizes in a non-planar arrangement, with a dihedral angle of 13.2° between the thiophene and benzene rings . Pyridinyl-indolyl substituents (as in ) enable participation in transition metal-catalyzed reactions, suggesting that the dimethoxy-pentylphenyl group may similarly modulate reactivity in catalytic systems.
  • Functional Group Contributions :

    • The hydroxyl group in prop-2-en-1-ol derivatives facilitates hydrogen bonding, as seen in the crystal structure of the bromothiophen-chlorophenyl analogue, where molecules stack along the a-axis with intermolecular spacing of 3.925 Å .
    • Methoxy groups (as in the target compound and Cinnamomum derivatives ) may enhance stability against oxidation compared to hydroxyl groups.

Crystallographic and Computational Insights

  • Crystal Packing: The bromothiophen-chlorophenyl analogue crystallizes in the orthorhombic space group Pcm21b with unit cell parameters a = 3.9247 Å, b = 11.549 Å, c = 28.111 Å .
  • Hydrogen Bonding : Etter’s graph-set analysis could predict hydrogen-bonding patterns, critical for understanding aggregation behavior in solids or solutions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-dimethoxy-4-pentylphenyl)prop-2-en-1-ol, and how can reaction conditions be optimized?

  • Methodology : Utilize Claisen-Schmidt condensation between 2,6-dimethoxy-4-pentylacetophenone and formaldehyde in a basic medium (e.g., 40% KOH in ethanol). Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting temperature (25–40°C) and stoichiometry. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .
  • Key Considerations : Control regioselectivity by steric hindrance from the pentyl and methoxy groups. Confirm purity via melting point analysis and GC-MS (e.g., HP-5MS column, 1703.8 retention index) .

Q. How can the crystal structure and intermolecular interactions of this compound be determined experimentally?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Solve structures via direct methods (SHELXS) and refine using SHELXL. Analyze hydrogen bonding with Mercury software, calculating bond distances (e.g., 3.925 Å for π-π stacking) and angles (e.g., 13.2° dihedral between aromatic planes) .
  • Validation : Cross-validate with powder XRD to detect polymorphism. Report R-factors (e.g., R1 < 0.062) and thermal parameters (e.g., Uiso for H-atoms = 1.2Ueq(C)) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1H^1H NMR (400 MHz, CDCl3) to identify allylic protons (δ 5.2–6.1 ppm) and methoxy groups (δ 3.8–3.9 ppm). Confirm conjugation via UV-Vis (λmax ~250 nm for π→π* transitions). Supplement with FT-IR (C=O stretch at ~1680 cm⁻¹ if ketone intermediates exist) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Simulate NMR chemical shifts with GIAO approximation and compare with experimental data. Use UCSF Chimera to visualize charge distribution and reactive sites .
  • Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., methoxy-directed para substitution) .

Q. How can researchers resolve contradictions in crystallographic data between similar compounds?

  • Methodology : Conduct Rietveld refinement to compare experimental and simulated XRD patterns. Analyze packing motifs (e.g., herringbone vs. columnar stacking) using PLATON. For twin-law violations, apply TWINABS to correct intensity data .
  • Case Study : Address discrepancies in dihedral angles (e.g., 13.2° vs. 8.5° in analogous structures) by evaluating torsional strain from pentyl substituents .

Q. What strategies are effective for studying hydrogen-bonding networks and their impact on solid-state properties?

  • Methodology : Apply graph-set analysis (Etter’s notation) to categorize motifs (e.g., D(2)\mathbf{D}(2) for dimeric O–H···O bonds). Use Hirshfeld surfaces (CrystalExplorer) to quantify contact contributions (e.g., H···H = 65%, O···H = 25%). Correlate with thermal stability via TGA-DSC (decomposition >300°C) .

Q. How can molecular docking elucidate potential biological interactions of this compound?

  • Methodology : Dock the compound into protein targets (e.g., cytochrome P450) using AutoDock Vina. Parameterize force fields with GAFF and assign charges via AM1-BCC. Validate binding poses with MD simulations (NAMD, 100 ns) and MM-PBSA free-energy calculations. Compare with bioactivity assays (e.g., MIC for antimicrobial activity) .

Methodological Notes

  • Data Integrity : Cross-reference experimental findings with computational models to mitigate artifacts (e.g., false-positive hydrogen bonds in XRD).
  • Advanced Tools : Leverage SHELX for crystallography, UCSF Chimera for visualization, and Gaussian for DFT .

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